N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c21-16-8-6-15(7-9-16)18-12-24-17(13-26-20(24)23-18)10-19(25)22-11-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMIPUDVOKNWJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thioamide Derivatives
A foundational approach involves the cyclocondensation of thioamide precursors with α-haloketones or α-haloacetic acid derivatives. For example:
- Synthesis of Imidazo[2,1-b]thiazole Core :
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide is reacted with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), catalyzed by 4-dimethylaminopyridine (DMAP).
- Conditions : Dichloromethane or acetonitrile solvent, room temperature to 90°C, 6–24 hours.
- Yield : 20–46% after purification by column chromatography.
Nucleophilic Substitution and Cyclization
A metal-free strategy employs direct nucleophilic attack and cyclization:
- Reaction of (Z)-(2,3-Dibromoprop-1-en-1-yl)benzene :
Palladium-Catalyzed Cross-Coupling
For functionalization of the aryl group:
- Suzuki-Miyaura Coupling :
Optimization of Reaction Parameters
Solvent and Base Selection
Catalytic Systems
- Pd(OAc)₂/PPh₃ : Critical for cross-coupling reactions, achieving >80% conversion in aryl functionalization.
- DMAP : Facilitates amide bond formation in coupling reactions.
Characterization and Validation
Spectroscopic Analysis :
Purity Assessment :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Applications
N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic pathways. It has been shown to inhibit cell proliferation and induce cell cycle arrest in specific phases.
- Case Studies : In vitro studies have reported IC50 values indicating potent activity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251). For instance, a related thiazole compound demonstrated an IC50 of 23.30 ± 0.35 mM against A549 cells, highlighting the potential of thiazole derivatives in cancer therapy .
Antimicrobial Properties
The compound also displays antimicrobial activity against various pathogens:
- Spectrum of Activity : Research indicates that it is effective against both Gram-positive and Gram-negative bacteria. The presence of the imidazo[2,1-b][1,3]thiazole moiety is crucial for its antibacterial efficacy.
- Case Studies : One study found that derivatives of thiazole exhibited excellent growth-inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting a promising application in treating bacterial infections .
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent:
Mechanism of Action
The mechanism of action of N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets . The compound is known to:
Inhibit Enzymes: It can inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
Disrupt Cell Membranes: In microbial cells, it can disrupt cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Impact on Solubility: Piperazine-containing derivatives (e.g., 5l) exhibit lower melting points (116–118°C) compared to chloropyridinyl analogs (215–217°C), suggesting enhanced solubility due to the flexible piperazine moiety .
- Benzyl vs.
Cytotoxic Activity
- Compound 5l (N-piperazinyl-pyridinyl): Demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM). This activity correlates with VEGFR2 inhibition (5.72% at 20 μM) .
- Hydrazide Derivatives (3a-j): Showed antibacterial activity against Staphylococcus aureus and Escherichia coli, but cytotoxic data are unavailable. The acetamide-to-hydrazide substitution shifts activity toward microbial targets .
Enzyme Inhibition
- Aldose Reductase (AR) Inhibition: Benzoylhydrazinecarbothioamide analogs (e.g., 3d) exhibited AR inhibition, suggesting that electron-withdrawing groups (e.g., benzoyl) enhance enzyme binding. The N-benzyl group’s role in AR inhibition remains unexplored .
Biological Activity
N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a synthetic compound that belongs to the imidazo[2,1-b][1,3]thiazole class. This compound has garnered attention due to its diverse biological activities, particularly its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a complex structure that includes a benzyl group and an imidazo[2,1-b][1,3]thiazole core.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H16ClN3OS |
| CAS Number | 897457-74-8 |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human colon adenocarcinoma (SW480)
- Human cervical cancer (HeLa)
- Human hepatocellular carcinoma (HepG2)
The compound demonstrated IC50 values comparable to standard anticancer drugs in these assays, suggesting its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific kinases associated with cancer cell proliferation. For example, it has been evaluated for Src kinase inhibitory activity in engineered cell lines. While some derivatives showed promising results in inhibiting cell growth through Src kinase pathways, other mechanisms may also contribute to its overall anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains. This broad-spectrum antimicrobial activity positions it as a candidate for further development in infectious disease management .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In preclinical studies, it has been shown to reduce inflammation markers in vitro and in vivo models. This suggests potential applications in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound and related derivatives:
- Synthesis and Evaluation : A study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that modifications to the thiazole ring could enhance anticancer efficacy .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of imidazo[2,1-b][1,3]thiazole compounds revealed that specific substitutions on the phenyl rings significantly affect their biological activity. For instance, the presence of electron-donating groups was correlated with increased cytotoxicity against cancer cell lines .
- Comparative Studies : Comparative analyses of N-benzyl derivatives showed varying degrees of biological activity based on structural modifications. Compounds with additional functional groups exhibited enhanced potency against targeted cancer cells compared to their simpler counterparts .
Summary of Biological Activities
Q & A
Q. What synthetic strategies are commonly employed for the preparation of N-benzyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Thiazole ring formation : Cyclization reactions using thiourea derivatives and halogenated acetic acids under basic conditions (e.g., KOH/EtOH) .
- Imidazo-thiazole core assembly : A three-component reaction involving 4-chlorophenylglyoxal, 4-chloroaniline, and 2-aminobenzothiazole, optimized using solvents like DMF or dichloromethane with triethylamine as a catalyst .
- Acetamide functionalization : Alkylation or acylation steps with benzyl halides or acetic anhydride under controlled pH and temperature .
- Purification : Recrystallization from ethanol-DMF mixtures or column chromatography .
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires:
- X-ray crystallography : To resolve the 3D conformation, particularly the spatial arrangement of the imidazo-thiazole core and chlorophenyl substituents .
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone connectivity (e.g., aromatic protons at δ 7.2–8.1 ppm, acetamide carbonyl at ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 436.08) .
Advanced Research Questions
Q. How can reaction yields be optimized for the imidazo-thiazole core synthesis?
- Methodological Answer : Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar solvents .
- Catalyst optimization : Triethylamine (1.4 ml per 10 mmol substrate) improves coupling reactions by scavenging HCl .
- Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions .
- Substrate stoichiometry : A 1:1:1 molar ratio of glyoxal, aniline, and aminothiazole derivatives ensures balanced reactivity .
Q. How can contradictory reports on the compound’s bioactivity (e.g., anti-inflammatory vs. anticancer) be resolved?
- Methodological Answer : Address discrepancies through:
- Dose-response studies : Establish EC values across multiple cell lines (e.g., IC ranges from 2–50 µM depending on substituents) .
- Target specificity assays : Use kinase profiling or protein-binding assays to identify primary targets (e.g., COX-2 inhibition for anti-inflammatory activity vs. tubulin disruption for anticancer effects) .
- Structural-activity relationships (SAR) : Compare analogs with varying substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate key pharmacophores .
Q. What advanced methodologies elucidate the compound’s mechanism of action?
- Methodological Answer : Employ:
- Molecular docking simulations : To predict binding modes with targets like tubulin (PDB ID: 1SA0) or COX-2 (PDB ID: 5KIR) .
- In vitro enzyme inhibition assays : Measure activity against purified enzymes (e.g., caspase-3 for apoptosis induction) .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cancer cells .
Data Contradiction Analysis
Q. How should researchers interpret conflicting pharmacokinetic (PK) data across studies?
- Methodological Answer : Resolve PK inconsistencies by:
- Standardized assays : Use identical in vitro models (e.g., Caco-2 cells for permeability) and LC-MS/MS for plasma concentration measurements .
- Metabolite identification : HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) that may affect bioavailability .
- Cross-study normalization : Adjust for variables like dosing regimen (oral vs. intravenous) or animal models (mice vs. rats) .
Experimental Design Considerations
Q. What strategies ensure stability during long-term biological assays?
- Methodological Answer :
- Storage conditions : Lyophilized powder stored at -80°C in argon atmosphere prevents degradation .
- Solvent selection : Use DMSO for stock solutions (<0.1% final concentration to avoid cytotoxicity) .
- Periodic HPLC analysis : Monitor purity at 0, 24, and 48 hours under assay conditions (e.g., pH 7.4 PBS at 37°C) .
Structural and Functional Insights
Q. How do substituents on the benzyl group influence bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl) : Enhance target affinity via hydrophobic interactions (e.g., LogP increased by 0.5 units with 4-Cl substitution) .
- Electron-donating groups (e.g., -OCH) : Improve solubility but may reduce membrane permeability .
- Steric effects : Bulky substituents (e.g., -CF) at the 3-position disrupt binding to flat enzymatic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
